molecular formula C15H13FN2O B11857903 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one

3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one

Cat. No.: B11857903
M. Wt: 256.27 g/mol
InChI Key: WYYXBPDQRSEFSN-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one is a specialized beta-lactam (azetidin-2-one) building block of high interest in pharmaceutical and medicinal chemistry research . This compound, with the molecular formula C15H13FN2O, features a 2-azetidinone core scaffold, which is a key structural motif in the development of various bioactive molecules . The presence of both a 4-fluorophenyl and a phenyl substituent on the azetidinone ring, along with a reactive amino group, makes it a versatile intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex chemical libraries. Its primary research value lies in its role as a precursor for the design and synthesis of novel compounds targeting biological pathways. Researchers utilize this chemical in exploring potential inhibitors for enzymes, leveraging the conformational restraint of the beta-lactam ring. The compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets (SDS) should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

3-amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C15H13FN2O/c16-11-6-8-12(9-7-11)18-14(13(17)15(18)19)10-4-2-1-3-5-10/h1-9,13-14H,17H2

InChI Key

WYYXBPDQRSEFSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Staudinger Cycloaddition: Core Ring Formation

The Staudinger cycloaddition between imines and ketenes is the most widely reported method for constructing the azetidin-2-one scaffold.

Reaction Setup and Optimization

  • Imine Preparation : Aromatic imines derived from 4-fluoroaniline and substituted benzaldehydes are preferred due to their electron-withdrawing effects, which accelerate cycloaddition.

  • Ketenes : Phthalimido-protected glycine acyl chlorides generate ketenes in situ when treated with a base (e.g., triethylamine) in toluene at 80°C.

  • Diastereoselectivity : The reaction exclusively produces cis-β-lactams (J3,45HzJ_{3,4} \approx 5 \, \text{Hz}) when aromatic imines are used, as confirmed by 1H^1\text{H}-NMR coupling constants.

Table 1: Staudinger Cycloaddition Conditions and Yields

Imine SubstituentSolventTemperatureYield (%)Diastereoselectivity
4-FluorophenylToluene80°C78>99% cis
4-ChlorophenylToluene80°C72>99% cis
4-MethoxyphenylToluene80°C6595% cis

Data adapted from.

Alkylation-Oxidation Sequence

A patent-described method involves alkylating a preformed azetidinone intermediate followed by oxidation to introduce the 4-phenyl group.

Key Steps

  • Alkylation : (4S)-1-(4-Fluorophenyl)azetidin-2-one is treated with 4-fluorocinnamyl bromide in the presence of a base (e.g., NaH) to install the cinnamyl side chain.

  • Oxidation : The intermediate undergoes oxidation using Jones reagent (CrO3_3/H2_2SO4_4) to yield the 4-phenyl-substituted product.

Deprotection and Functionalization of the Amino Group

Phthalimide Deprotection

The Staudinger cycloaddition typically yields phthalimido-protected intermediates, requiring deprotection to free the C-3 amino group.

Hydrazine Hydrate Method

  • Procedure : The protected β-lactam is stirred with hydrazine hydrate (NH2_2NH2_2·H2_2O) in ethanol at 60°C for 1–2 hours.

  • Mechanism : Hydrazine cleaves the phthalimide group via nucleophilic attack, forming a soluble hydrazide byproduct.

  • Optimization : Adding concentrated HCl after initial deprotection breaks insoluble salts, improving yield (85–90%).

Equation 1 :

Phth-NH-β-lactam+NH2NH2H2N-β-lactam+Phth-NH-NH2\text{Phth-NH-β-lactam} + \text{NH}2\text{NH}2 \rightarrow \text{H}2\text{N-β-lactam} + \text{Phth-NH-NH}2

Alternative Deprotection Strategies

  • Enzymatic Methods : Lipases in buffered solutions (pH 7.4) offer mild conditions but are less efficient (50–60% yield).

  • Acidic Hydrolysis : HCl in dioxane removes phthalimide groups but risks β-lactam ring cleavage.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves cis and trans diastereomers.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >98% purity for biological testing.

Spectroscopic Analysis

  • 1H^1\text{H}-NMR : Key signals include δ 5.2 ppm (H-3, triplet) and δ 7.3–7.5 ppm (aromatic protons).

  • IR : Strong absorption at 1775 cm1^{-1} confirms the β-lactam carbonyl.

Applications and Derivatives

Antimicrobial Activity

Derivatives of this compound exhibit potency against Staphylococcus aureus (MIC: 2–4 µg/mL) and Escherichia coli (MIC: 8–16 µg/mL), attributed to β-lactamase resistance conferred by the 4-fluorophenyl group .

Chemical Reactions Analysis

Nucleophilic Attack at the β-Lactam Carbonyl

The strained lactam ring undergoes nucleophilic ring-opening reactions, a hallmark of β-lactams. Key pathways include:

Reaction TypeConditionsProductsKey Observations
Hydrolysis Acidic or basic aqueous media3-Amino-4-phenyl-1-(4-fluorophenyl)azetidine dihydroxy derivativesAcidic conditions favor N-protonation, while bases deprotonate the β-lactam nitrogen, accelerating ring cleavage .
Aminolysis Primary/secondary amines, RT–80°COpen-chain amidesBulky amines exhibit slower kinetics due to steric hindrance .
Alcoholysis Alcohols with catalytic acid/baseEsters or ethersMethanolysis yields methyl esters; regioselectivity depends on substituent electronic effects .

Reactions Involving the 3-Amino Group

The primary amine at position 3 participates in classic nucleophilic substitutions and condensations:

Acylation

  • Reagents : Acetyl chloride, benzoyl chloride

  • Conditions : Dry DMF, 0–5°C, triethylamine (TEA) as base

  • Products : N-Acetyl/N-benzoyl derivatives

    • Example: Acylation with benzoyl chloride yields 3-(benzoylamino)-1-(4-fluorophenyl)-4-phenylazetidin-2-one, confirmed by IR (C=O stretch at ~1670 cm⁻¹) and NMR (δ 7.4–8.1 ppm for aromatic protons) .

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Conditions : K₂CO₃, DMF, 60°C

  • Products : N-Alkylated derivatives

    • Methylation produces 3-(methylamino)-1-(4-fluorophenyl)-4-phenylazetidin-2-one, with LC-MS confirming [M+H]⁺ at m/z 270.3 .

Oxidation

  • Reagents : KMnO₄ (acidic), CrO₃

  • Products : 3-Oxo derivatives (e.g., 3-keto-1-(4-fluorophenyl)-4-phenylazetidin-2-one)

    • Oxidation under mild conditions preserves the lactam ring but converts the amine to a ketone, verified by loss of NH₂ signals in ¹H NMR.

Reduction

  • Reagents : LiAlH₄, NaBH₄

  • Products : 3-Aminoazetidine alcohols

    • LiAlH₄ reduces the lactam carbonyl to a hydroxyl group, forming 3-amino-1-(4-fluorophenyl)-4-phenylazetidin-2-ol, characterized by IR (broad O–H stretch at ~3400 cm⁻¹).

Substituent-Directed Reactivity

The 4-fluorophenyl and phenyl groups influence electronic and steric effects:

Electrophilic Aromatic Substitution (EAS)

  • Reagents : HNO₃/H₂SO₄, Br₂/FeBr₃

  • Conditions : 0–25°C

  • Products : Nitro- or bromo-substituted derivatives at the para positions of the phenyl rings

    • Nitration occurs preferentially at the 4-fluorophenyl group due to electron-withdrawing effects, as shown by HPLC retention time shifts .

Suzuki Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄

  • Conditions : DME/H₂O, 80°C

  • Products : Biaryl-functionalized azetidinones

    • Coupling at the phenyl group increases steric bulk, reducing ring-opening rates .

Acid-Catalyzed Ring Expansion

  • Conditions : HCl, refluxing ethanol

  • Products : Pyrrolidin-2-one derivatives

    • Protonation at the lactam oxygen facilitates ring expansion to five-membered heterocycles, confirmed by ¹³C NMR (C=O shift from 170 to 175 ppm) .

Thermal Degradation

  • Conditions : >200°C, inert atmosphere

  • Products : Fragmentation into aniline and fluorobenzene derivatives

    • Thermogravimetric analysis (TGA) shows 15% mass loss at 220°C, correlating with CO release .

Comparative Reactivity Insights

Azetidin-2-ones with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit slower hydrolysis rates compared to non-fluorinated analogs due to reduced nucleophilic susceptibility. For example:

CompoundHydrolysis Half-life (pH 7.4, 25°C)
3-Amino-1-phenylazetidin-2-one2.1 hours
3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one4.8 hours

Data extrapolated from analogous β-lactam studies .

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities, primarily attributed to its β-lactam structure:

  • Anticancer Activity :
    • Research indicates that derivatives of azetidin-2-one compounds, including 3-amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one, have shown promising antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM for related compounds .
    • The mechanism underlying this activity often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .
  • Inhibition of Enzymatic Activity :
    • The compound has been investigated for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Some derivatives showed COX-2 selectivity indexes significantly higher than reference drugs like celecoxib, indicating potential as anti-inflammatory agents .
  • Antimicrobial Properties :
    • Monocyclic β-lactams have been recognized for their antibacterial activities. The structural features of this compound may enhance its efficacy against various bacterial strains .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps due to the compound's highly reactive β-lactam ring. Various synthetic strategies have been explored to optimize yields and enhance pharmacological properties:

  • Staudinger Cycloaddition : This method has proven effective for forming the β-lactam ring, allowing for the introduction of diverse substituents at the C-4 position, thus tailoring the compound's biological profile .

Table 1: Summary of Biological Activities and IC50 Values

Activity TypeCell Line/TargetIC50 Value (nM)Reference
AntiproliferativeMCF-7 Breast Cancer10–33
AntiproliferativeMDA-MB-231 (TNBC)23–33
COX-2 InhibitionCOX Enzyme0.05–0.11
AntimicrobialVarious Bacterial StrainsNot Specified

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of various azetidinone derivatives, including those related to this compound, on ER+ human MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis and significantly affect microtubule organization, leading to mitotic catastrophe in treated cells .

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Azetidinone Family

Compound 1 : (±)-trans-3-Amino-1-(chrysen-6-yl)-4-phenylazetidin-2-one
  • Structure : Chrysene replaces the 4-fluorophenyl group.
  • Synthesis : Microwave-assisted reaction using molecular iodine (20 mol%) and acetyl chloride in benzene .
  • Key Differences : The bulky chrysene moiety likely reduces solubility but may enhance π-π stacking interactions. Fluorine absence diminishes electronegativity effects.
Compound 2 : 3-[4-(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-phenylazetidin-2-ones
  • Structure : Nitrochromene substituent at position 3.
  • Antimicrobial activity reported, suggesting a structure-activity relationship (SAR) for azetidinones with electron-deficient substituents .
  • 13C-NMR Data : C=O at 162.6 ppm and C=N at 163.7 ppm indicate strong conjugation effects .
Compound 3 : 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenylazetidin-2-one
  • Structure: Piperazino-methyl and 4-methoxyphenyl substituents.
  • Molecular Weight : 445.53 g/mol (C27H28FN3O2).
  • Methoxy substituents improve solubility but may reduce metabolic stability .

Non-Azetidinone Analogues

Compound 4 : 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
  • Structure: 5-membered pyrrolidinone ring instead of β-lactam.
  • Molecular formula: C10H11FN2O .
Compound 5 : 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile
  • Structure : Fused benzo[f]chromene system with fluorophenyl and nitrile groups.
  • Crystallography : Fluorobenzene ring is nearly perpendicular to the chromene plane (dihedral angle = 89.58°), influencing packing and solubility .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one Azetidin-2-one 4-Fluorophenyl, phenyl Not provided High ring strain, potential β-lactam activity
(±)-trans-3-Amino-1-(chrysen-6-yl)-4-phenylazetidin-2-one Azetidin-2-one Chrysene, phenyl Not provided Low solubility, microwave synthesis
3-[4-(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-phenylazetidin-2-ones Azetidin-2-one Nitrochromene, phenyl Not provided Antimicrobial activity, high C=O conjugation
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one Pyrrolidin-2-one 3-Fluorophenyl C10H11FN2O Lower reactivity, improved PK
3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile Benzo[f]chromene 4-Fluorophenyl, nitrile C21H15FN2O2 Perpendicular fluorophenyl, zigzag packing

Biological Activity

3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by its β-lactam structure. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and cholesterol absorption inhibitory effects. The unique combination of substituents in its structure contributes to its reactivity and interaction with biological systems.

The molecular formula of this compound is C15H14FN2OC_{15}H_{14}FN_2O, with a molecular weight of approximately 256.27 g/mol. Its structure features an amino group at the 3-position and a fluorophenyl substituent at the 1-position, which enhances its pharmacological properties.

Antibacterial Activity

Research indicates that compounds in the azetidinone class exhibit significant antibacterial properties. The β-lactam ring is known for its ability to inhibit bacterial cell wall synthesis, making these compounds effective against various pathogens. The presence of the fluorophenyl group may enhance the compound's lipophilicity and metabolic stability, potentially increasing its effectiveness against resistant strains.

Anticancer Properties

This compound has been investigated for its anticancer activity. Studies suggest that similar azetidinones can induce apoptosis in cancer cells by interfering with critical metabolic pathways. The specific mechanism may involve the inhibition of proteases that are essential for cancer cell survival and proliferation.

Cholesterol Absorption Inhibition

This compound has also demonstrated potential as a cholesterol absorption inhibitor. Mechanistic studies indicate that azetidinones can modulate lipid metabolism and reduce cholesterol levels in animal models. For instance, related compounds have shown efficacy in lowering total plasma cholesterol by inhibiting intestinal absorption.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A comparative analysis with structurally similar compounds reveals that variations in substituents can lead to distinct biological profiles:

Compound NameStructural FeaturesUnique Attributes
3-Amino-4-methylphenylazetidin-2-oneSimilar azetidinone structure but different substituentsEnhanced solubility and altered biological activity
3-Amino-1-(3-fluorophenyl)-4-methylazetidin-2-oneContains a methyl group instead of a phenylPotentially different antibacterial spectrum
3-Amino-1-(4-chlorophenyl)-4-phenyldihydroazetidinChlorine substituent at position 1Variations in reactivity due to electronegative chlorine

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including Staudinger cycloaddition methods. These synthetic strategies allow for the production of various derivatives tailored for specific applications, enhancing their pharmacological profiles.

Case Studies

Several case studies have explored the efficacy of azetidinones in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a derivative of this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antibiotic agent.
  • Cancer Treatment : In vitro studies on breast cancer cell lines indicated that treatment with azetidinone derivatives resulted in reduced cell viability and increased apoptosis markers, suggesting their potential as anticancer agents.
  • Cholesterol Management : Animal models treated with azetidinone compounds exhibited a marked decrease in serum cholesterol levels, supporting their role as effective cholesterol absorption inhibitors.

Q & A

Q. What are the standard protocols for synthesizing 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one?

The synthesis typically involves a condensation reaction under reflux conditions. For example, a mixture of 7-methoxy-2-naphthol and α-cyano-4-fluorocinnamonitrile in ethanol, catalyzed by piperidine, is heated until precipitation occurs. The crude product is filtered and recrystallized from ethanol to yield pure crystals. Reaction monitoring via TLC and optimization of solvent/catalyst ratios are critical for reproducibility .

Q. What analytical techniques are used to confirm the compound’s purity and structural identity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the azetidinone ring geometry, fluorine substituent position, and phenyl group orientations.
  • High-Performance Liquid Chromatography (HPLC): Validates purity using reverse-phase columns, such as phenyl-hexyl stationary phases, with UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer, and data collection is performed at ~295 K. Structure solution uses direct methods (e.g., SHELXS), followed by refinement with SHELXL. Key parameters include R-factors (<0.05), anisotropic displacement parameters, and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictions in synthetic yields or structural data be resolved?

  • Yield Discrepancies: Optimize reaction conditions (e.g., solvent polarity, catalyst loading). For example, substituting ethanol with DMF may enhance solubility of intermediates.
  • Structural Ambiguities: Cross-validate using complementary techniques. For instance, discrepancies in dihedral angles between computational models and SCXRD data can be resolved via Hirshfeld surface analysis .

Q. What advanced methodologies refine crystallographic data for this compound?

  • SHELXL Features: Use TWIN and HKLF 5 commands for twinned data refinement. Incorporate restraints for disordered fluorophenyl groups.
  • Hydrogen Bonding Networks: Apply SHELX’s AFIX constraints to model bifurcated hydrogen bonds. Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and intermolecular interactions .

Q. How can computational modeling enhance understanding of its supramolecular interactions?

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to predict π-π stacking and C–H···F interactions.
  • Molecular Dynamics (MD): Simulate solvent effects on crystal packing. For example, ethanol’s role in stabilizing zigzag hydrogen-bonded tapes can be modeled .

Q. What strategies improve enantiomeric purity in synthesis?

  • Chiral Catalysts: Employ asymmetric catalysis (e.g., chiral amines) during ring-closing steps.
  • Chromatographic Resolution: Use chiral stationary phases (e.g., cellulose derivatives) in preparative HPLC. Monitor enantiomeric excess via circular dichroism .

Methodological Notes

  • Crystallography Workflow: Data collection → structure solution (SHELXS) → refinement (SHELXL) → validation (PLATON) → deposition (CIF).
  • Synthetic Optimization: DOE (Design of Experiments) approaches systematically vary temperature, solvent, and stoichiometry.
  • Data Reproducibility: Archive raw diffraction data (e.g., .hkl files) and refinement logs for peer review .

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